N-ACETYL-beta-D-GLUCOSAMINE

Catalog No.
S1538521
CAS No.
137630-09-2
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ACETYL-beta-D-GLUCOSAMINE

CAS Number

137630-09-2

Product Name

N-ACETYL-beta-D-GLUCOSAMINE

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

OVRNDRQMDRJTHS-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Synonyms

2 Acetamido 2 Deoxy D Glucose, 2 Acetamido 2 Deoxyglucose, 2-Acetamido-2-Deoxy-D-Glucose, 2-Acetamido-2-Deoxyglucose, Acetylglucosamine, N Acetyl D Glucosamine, N-Acetyl-D-Glucosamine

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

The exact mass of the compound 2-acetamido-2-deoxy-beta-D-glucopyranose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine. It belongs to the ontological category of aminoglycan in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Bulking. However, this does not mean our product can be used or applied in the same or a similar way.

N-Acetyl-beta-D-glucosamine (GlcNAc) is a pivotal acetylated monosaccharide, serving as the monomeric unit of chitin and a fundamental building block for essential biomolecules including glycoproteins, proteoglycans, and glycosaminoglycans (GAGs). As a direct precursor in the hexosamine biosynthesis pathway, it is integral to post-translational modifications and the synthesis of structural polysaccharides like hyaluronic acid. Its precise chemical structure, particularly the beta-anomeric configuration and the N-acetyl group, dictates its unique biological recognition and metabolic fate, making it a critical reagent in glycobiology, bioprocessing, and cell culture applications.

Substituting N-Acetyl-beta-D-glucosamine with seemingly similar compounds like glucosamine (GlcN) or its alpha-anomer introduces critical performance failures. Supplying GlcN to cell cultures, instead of the N-acetylated form, can negatively impact cell growth by depleting intracellular acetyl-CoA pools required for its conversion. Furthermore, GlcN and N-Acetyl-beta-D-glucosamine exhibit opposing effects on cellular metabolism; in chondrocytes, for example, GlcN inhibits glucose transport and glycosaminoglycan synthesis, while the N-acetylated form stimulates it. The alpha-anomer is sterically incompatible with enzymes like β-N-acetylhexosaminidase, which are strictly specific to the beta-configuration, rendering it useless as a substrate in relevant enzymatic assays. This makes precise selection of the N-acetylated beta-anomer essential for reproducible outcomes in bioprocessing and biochemical research.

Superior Bioprocessing Performance: Maintains Cell Growth and Productivity Where Glucosamine Fails

In CHO cell cultures producing monoclonal antibodies, supplementing with glucosamine (GlcN) to manipulate glycan profiles is known to negatively impact cell growth. However, substituting GlcN with N-Acetyl-beta-D-glucosamine (GlcNAc) achieves the desired shift in glycan complexity while having only marginal impacts on cell growth and protein production. Studies on bovine chondrocytes further confirm this differentiation; GlcN·HCl significantly reduced cell proliferation, whereas GlcNAc significantly augmented cellular metabolism.

Evidence DimensionImpact on Cell Growth & Metabolism
Target Compound DataMaintains cell growth and productivity; significantly augments cellular metabolism.
Comparator Or BaselineGlucosamine (GlcN) and Glucosamine HCl: Negatively impacts cell growth; significantly reduces proliferation.
Quantified DifferenceQualitatively opposite effects on cell proliferation and metabolism observed in multiple studies.
ConditionsCHO cell culture for MAb production; Bovine chondrocyte monolayer culture.

For biopharmaceutical manufacturing, using N-Acetyl-beta-D-glucosamine instead of glucosamine allows for glycan profile engineering without sacrificing viable cell density or product titer, leading to more efficient and predictable production runs.

Absolute Anomeric Specificity as an Enzymatic Substrate

The enzyme β-N-acetylhexosaminidase (EC 3.2.1.52) is a critical hydrolase in glycobiology that specifically recognizes and cleaves terminal N-acetyl-β-D-glucosamine residues. Its catalytic activity is strictly dependent on the beta-anomeric configuration of the substrate. The corresponding alpha-anomer, N-Acetyl-alpha-D-glucosamine, is not a substrate for this class of enzymes. This absolute specificity makes the beta-form the only valid choice for use in activity assays, inhibitor screening, and kinetic studies involving β-N-acetylhexosaminidases.

Evidence DimensionEnzymatic Hydrolysis
Target Compound DataServes as the specific substrate for β-N-acetylhexosaminidases.
Comparator Or BaselineN-Acetyl-alpha-D-glucosamine: Not recognized or hydrolyzed by the enzyme.
Quantified DifferenceAbsolute substrate specificity; the alpha-anomer shows no activity.
ConditionsStandard enzymatic assay conditions for β-N-acetylhexosaminidase.

Procuring the alpha-anomer or a mixture of anomers for assays requiring beta-specific enzymes will result in complete experimental failure, making the purchase of the pure beta-anomer non-negotiable for assay validity.

Direct Precursor for Sialic Acid Biosynthesis

N-Acetyl-beta-D-glucosamine is a direct precursor for the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac). The metabolic pathway involves the conversion of UDP-GlcNAc, which is formed from GlcNAc, into N-acetyl-D-mannosamine (ManNAc) and subsequently into Neu5Ac. Supplying GlcNAc directly feeds this pathway. Using glucosamine requires an additional, potentially rate-limiting or energetically costly, intracellular acetylation step to form GlcNAc before it can enter the sialic acid synthesis pathway.

Evidence DimensionMetabolic Pathway Efficiency
Target Compound DataDirectly enters the hexosamine biosynthesis pathway to form UDP-GlcNAc, the immediate precursor for sialic acid synthesis.
Comparator Or BaselineGlucosamine (GlcN): Requires intracellular acetylation to GlcNAc before it can be utilized in the pathway, consuming acetyl-CoA.
Quantified DifferenceBypasses one enzymatic step (acetylation) required by glucosamine, potentially improving metabolic flux and reducing off-target effects from acetyl-CoA depletion.
ConditionsIntracellular biosynthesis of sialic acids in mammalian and bacterial systems.

For applications requiring enhanced or controlled sialylation, such as in the production of therapeutic glycoproteins or in metabolic labeling studies, using the direct precursor N-Acetyl-beta-D-glucosamine ensures more efficient and direct pathway engagement than using glucosamine.

Optimizing Glycoprotein Therapeutics in Bioreactors

This compound is the right choice for fed-batch cell culture processes aimed at producing monoclonal antibodies or other glycoproteins with specific glycan profiles. Its use as a feed supplement allows for the modulation of glycosylation patterns without the cytotoxic effects associated with glucosamine, ensuring high cell viability and consistent product quality.

High-Throughput Screening for Glycosidase Inhibitors

As the specific substrate for β-N-acetylhexosaminidases, this compound is essential for developing and validating biochemical assays used in drug discovery. Its purity and anomeric specificity ensure that screening results for potential enzyme inhibitors are accurate and reproducible, which would be impossible with an anomeric mixture or a non-acetylated analog.

Competitive Inhibition and Elution in Lectin Affinity Chromatography

N-Acetyl-beta-D-glucosamine is used as a specific competitor to elute glycoproteins from columns containing immobilized lectins that bind GlcNAc residues, such as Wheat Germ Agglutinin (WGA). Its defined structure provides precise and gentle elution conditions, preserving the integrity of the purified proteins.

Metabolic Labeling and Glycan Analysis

For studies investigating glycoprotein synthesis and turnover, isotopically labeled versions of N-Acetyl-beta-D-glucosamine serve as ideal metabolic precursors. The compound is efficiently taken up and incorporated into glycan structures, providing a direct and less disruptive method for tracking glycosylation dynamics compared to glucosamine.

Physical Description

Solid

XLogP3

-1.7

UNII

8P59336F68

Other CAS

14131-68-1

Associated Chemicals

Chitosan; 9012-76-4

Wikipedia

N-acetyl-D-glucosamine (complete stereochemistry)

Use Classification

Cosmetics -> Bulking

Methods of Manufacturing

Chitin is isolated from crab and shrimp shells as follows: (1) Ca2CO3 in the shell flakes is dissolved out by treatment with dilute HCl (demineralization), (2) astaxanthin pigments and lipids are extracted with organic solvents, e.g., acetone and ethanol, (decolorization), and (3) proteins are extracted with NaOH or digested enzymatically by proteases or microorganisms (deproteinization). Chitin is obtained as residue in the form of flakes.

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dinonylphenoxy)-, branched: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Chitin (poly-N-acetyl-glucosamine) is one of the most common polymers found in nature. Structurally, it is related to cellulose, which consists of long chains of glucose molecules linked to each other. In chitin, the building block of the chains is a slightly modified form of glucose. ...Chitin is present in the shells of all crustaceans and insects, and in certain other organisms including many fungi, algae, and yeast. Commercially, chitin is isolated from the shells of crustaceans after the edible parts have been removed.
It is estimated that about 100X10+9 metric tons of chitin are produced every year on earth. ... At present, the major industrial source of chitin and chitosan are the shells of crabs and shrimps.

Dates

Last modified: 07-17-2023

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